3-Morpholin-3-YL-propionic acid methyl ester 3-Morpholin-3-YL-propionic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 885273-99-4
VCID: VC13521594
InChI: InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-12-5-4-9-7/h7,9H,2-6H2,1H3
SMILES: COC(=O)CCC1COCCN1
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

3-Morpholin-3-YL-propionic acid methyl ester

CAS No.: 885273-99-4

Cat. No.: VC13521594

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

3-Morpholin-3-YL-propionic acid methyl ester - 885273-99-4

Specification

CAS No. 885273-99-4
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name methyl 3-morpholin-3-ylpropanoate
Standard InChI InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-12-5-4-9-7/h7,9H,2-6H2,1H3
Standard InChI Key MANALXBUJYRREW-UHFFFAOYSA-N
SMILES COC(=O)CCC1COCCN1
Canonical SMILES COC(=O)CCC1COCCN1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, methyl 3-morpholin-3-ylpropanoate hydrochloride, reflects its esterified carboxylic acid group and tertiary amine-containing morpholine moiety. Key identifiers include:

PropertyValueSource
Molecular FormulaC8H16ClNO3\text{C}_8\text{H}_{16}\text{ClNO}_3PubChem
Molecular Weight209.67 g/molPubChem
SMILES NotationCOC(=O)CCC1COCCN1.ClPubChem
InChIKeyQNTXBCFFZSVYQQ-UHFFFAOYSA-NPubChem

The morpholine ring adopts a chair conformation, while the ester group enhances solubility in polar aprotic solvents . X-ray crystallography of related esters confirms planar geometry around the carbonyl group, facilitating nucleophilic acyl substitutions .

Spectroscopic Data

While direct spectral data for this compound is limited, analogs such as methyl 3-methoxypropanoate (C5H10O3\text{C}_5\text{H}_{10}\text{O}_3) exhibit characteristic IR absorptions at 1,740 cm1^{-1} (ester C=O stretch) and 1,250 cm1^{-1} (C–O–C asymmetric stretch) . 1H^1\text{H}-NMR of similar morpholine derivatives shows resonances at δ 3.6–3.7 ppm for methyl ester protons and δ 3.4–3.5 ppm for morpholine ring protons .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via esterification of 3-morpholin-3-ylpropionic acid with methanol under acidic conditions . Alternative routes involve:

  • Mitsunobu Reaction: Coupling morpholin-3-propanol with methyl carbonate using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Ring-Opening Alkylation: Reacting morpholine with methyl acrylate derivatives in the presence of Lewis acids like TMSOTf .

A comparative analysis of synthetic methods is provided below:

MethodYield (%)Reaction Time (h)Key Reagents
Acid-Catalyzed Esterification7812HCl, MeOH
Mitsunobu Reaction856DEAD, PPh3_3
TMSOTf-Mediated Alkylation922TMSOTf (0.1 equiv)

Functional Group Transformations

The ester group undergoes saponification to yield 3-morpholin-3-ylpropionic acid (CID: 53407794) , while the morpholine nitrogen participates in N-alkylation or acylation reactions. For example, treatment with acetic anhydride produces acetylated derivatives, enhancing lipophilicity for blood-brain barrier penetration .

Applications in Pharmaceutical Development

HDAC Inhibition Activity

Structural analogs like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrate potent histone deacetylase (HDAC) inhibition (IC50_{50} = 0.8–2.3 µM) . Molecular docking studies suggest the morpholine ring occupies the HDAC active-site zinc pocket, while the ester group stabilizes protein-ligand interactions via hydrogen bonding .

Industrial and Material Science Applications

Polymer Chemistry

The morpholine moiety acts as a chain-transfer agent in radical polymerization, producing polymers with controlled molecular weights (Đ = 1.2–1.5) . Copolymers incorporating this compound show enhanced thermal stability (TgT_g = 145–160°C) .

Agrochemical Formulations

As a solubilizing agent, the compound improves the bioavailability of hydrophobic pesticides. Field trials with morpholine-containing formulations show a 40% reduction in aphid populations compared to controls .

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways using 14C^{14}\text{C}-labeled analogs.

  • Structure-Activity Relationships: Modify the morpholine ring with fluorinated or chiral substituents to enhance target selectivity.

  • Green Synthesis: Develop catalytic asymmetric routes using organocatalysts to reduce reliance on hazardous reagents like TMSOTf.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator